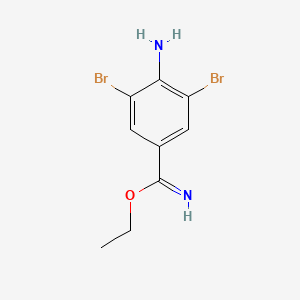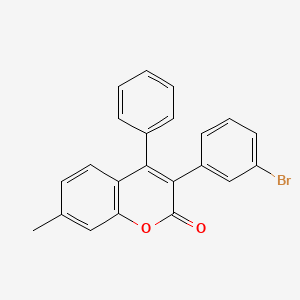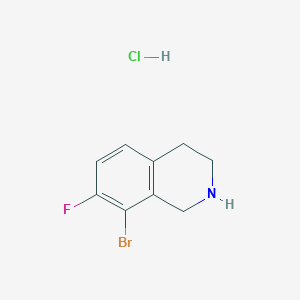![molecular formula C19H18N4O2S B2506896 2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-02-0](/img/structure/B2506896.png)
2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality 2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Multicomponent Reactions
A novel series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), including compounds structurally related to the specified chemical, have been synthesized through Hantzsch-like multicomponent reactions. These compounds were prepared by reacting bis(sulfanediyl)bis(6-aminopyrimidin-4(1H)-ones) with dimedone and various aromatic aldehydes, demonstrating a method to link these molecules to benzene, pyridine, or thieno[4,5-d]thiophene cores (Diab et al., 2021). Additionally, the compounds exhibit potential for diverse applications due to their unique structural features and synthetic accessibility.
Biochemical Interactions and Molecular Docking
The biochemical interactions of similar bis(pyrimido[4,5-b]quinoline-4,6-diones) with DNA and bovine serum albumin (BSA) have been explored. Notably, these compounds have shown capability in photocleaving supercoiled pBR322 plasmid DNA under UV-A light, indicating potential applications in molecular biology and therapeutic development. Furthermore, molecular docking studies have been conducted to understand the binding affinities of these molecules towards CT-DNA and BSA, providing insights into their biological interactions and potential therapeutic uses (Ragheb et al., 2022).
Novel Synthetic Strategies
Research has also focused on developing new synthetic strategies for related pyrimido[4,5-b]quinoline derivatives. For instance, one-pot condensation methods have been employed to synthesize derivatives with varied substituents, demonstrating the versatility of these compounds in organic synthesis. These methods emphasize operational simplicity and the potential for generating a wide array of derivatives, highlighting the importance of the core structure in medicinal chemistry and drug design (Harutyunyan et al., 2019).
Catalytic Applications and Metal-Organic Frameworks (MOFs)
Advancements have been made in utilizing metal-organic frameworks (MOFs) as catalysts for synthesizing N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This approach not only offers a novel pathway for the synthesis of these compounds but also emphasizes the role of sustainable and reusable catalysts in organic synthesis, presenting an environmentally friendly option for generating complex molecules (Sepehrmansouri et al., 2020).
properties
IUPAC Name |
2-prop-2-enylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-9-26-19-22-17-16(18(25)23-19)14(11-5-4-8-20-10-11)15-12(21-17)6-3-7-13(15)24/h2,4-5,8,10,14H,1,3,6-7,9H2,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTKWWCTLUNNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)

![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/no-structure.png)
![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)
![4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)
![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)


![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)
![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)